

An In-Depth Technical Guide to 9-Keto Travoprost

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Compound of Interest		
Compound Name:	9-Keto Travoprost	
Cat. No.:	B595657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Keto Travoprost is a significant derivative and potential metabolite of Travoprost, a potent prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension.[1][2][3] As an EP receptor agonist, **9-Keto Travoprost** is of considerable interest for its potential biological activities and role in endocrine-related research.[4] This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and putative signaling pathways of **9-Keto Travoprost**, intended to support further research and drug development efforts. While detailed experimental protocols specific to **9-Keto Travoprost** are not extensively available in the public domain, this document outlines generalized methodologies for the synthesis and analysis of related prostaglandin compounds.

Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of **9-Keto Travoprost** is essential for its application in research and development. The following table summarizes its key molecular identifiers and characteristics.



Property	Value	Source
Molecular Formula	C26H33F3O6	[5]
Molecular Weight	498.54 g/mol	[5]
CAS Number	1219032-18-4	[5]
Synonyms	Fluprostenol Prostaglandin E2	[4]

Biological Activity and Pharmacological Profile

9-Keto Travoprost is recognized as an EP (prostaglandin E) receptor agonist.[4] This activity suggests its involvement in a variety of physiological processes mediated by prostaglandin E2 (PGE2). The parent compound, Travoprost, is a prodrug that is hydrolyzed in the cornea to its active free acid, which is a selective FP prostanoid receptor agonist.[1][6][7] The metabolism of Travoprost can lead to the formation of various derivatives, including the 15-keto derivative.[8] [9] While the primary therapeutic action of Travoprost is lowering intraocular pressure, its metabolites may possess distinct biological activities.

Feature	Description	Source
Target Receptor	EP Receptor	[4]
Compound Class	Prostaglandin Analogue	[4]
Parent Compound	Travoprost	[4]
Potential Research Area	Endocrine-related research	[4]

Putative Signaling Pathway

As an EP receptor agonist, **9-Keto Travoprost** is presumed to activate downstream signaling cascades similar to those initiated by prostaglandin E2 (PGE2). The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs) that trigger divergent intracellular pathways.[10][11][12][13] The following diagram illustrates a generalized signaling pathway for EP2 and EP4 receptors, which are often associated with Gs-protein coupling and subsequent activation of the cAMP/PKA pathway.[13]





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Caption: Putative signaling cascade of **9-Keto Travoprost**.

Experimental Protocols

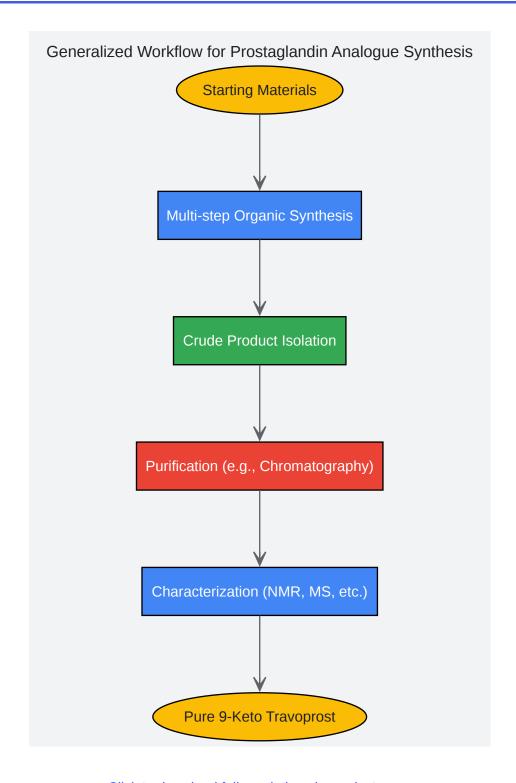
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of **9-Keto Travoprost** are not widely available in the public scientific literature based on the conducted search. The information is primarily found in patents and from commercial suppliers. However, general methodologies for the synthesis of prostaglandin analogues and the analysis of Travoprost and its metabolites can be adapted.

General Synthesis Approach for Prostaglandin Analogues

The synthesis of complex prostaglandin analogues like Travoprost and its derivatives often involves multi-step chemical reactions. A chemoenzymatic approach has been reported for the synthesis of Travoprost, which may be adaptable for producing **9-Keto Travoprost**.[14] This typically involves the stereoselective preparation of key chiral intermediates, followed by coupling reactions to construct the final molecule.

The following diagram outlines a generalized workflow for the chemical synthesis and purification of a prostaglandin analogue.





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Caption: Generalized synthesis and purification workflow.

Analytical Methodologies







The analysis of Travoprost and its related compounds, including keto-derivatives, is crucial for quality control and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

A General HPLC Method for Travoprost and Related Substances:

- Instrumentation: An ultra-high performance liquid chromatograph (UPLC) or a standard HPLC system.
- Column: A C18 or phenyl-based column is often used.
- Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., phosphate buffer at acidic pH) and an organic solvent like acetonitrile is typical.
- Detection: UV detection is commonly used, with a wavelength around 220 nm or 275 nm.
- Sample Preparation: Samples are typically dissolved in a suitable solvent, which may be the
 mobile phase itself. For biological samples, a solid-phase extraction (SPE) clean-up step
 may be necessary.

A quantitative method for the analysis of Travoprost free acid in human plasma has been described using HPLC with tandem mass spectrometry (MS/MS), which could be adapted for **9-Keto Travoprost**.[15]

Conclusion

9-Keto Travoprost represents an important molecule for researchers in the fields of ophthalmology, pharmacology, and endocrinology. Its role as an EP receptor agonist opens avenues for investigating its physiological and pathological functions. While this guide provides a solid foundation of its known chemical and biological properties, further research is needed to elucidate its specific signaling mechanisms and to develop detailed, publicly available experimental protocols. The information and generalized methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the study and development of prostaglandin-related therapeutics.



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